molecular formula C17H22N4OS B3017584 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one CAS No. 2309536-97-6

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one

Cat. No. B3017584
CAS RN: 2309536-97-6
M. Wt: 330.45
InChI Key: BYYJHQSZXUOTNC-UHFFFAOYSA-N
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Description

The compound "1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one" is a structurally complex molecule that likely exhibits a range of interesting chemical and physical properties. While the provided papers do not directly discuss this compound, they do provide insights into similar bicyclic and heterocyclic structures, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related bicyclic compounds often involves multi-step reactions, starting from readily available precursors. For example, the synthesis of a compound with a similar bicyclic structure was achieved by starting with camphor and proceeding through nitrosation and subsequent reactions . Another synthesis approach for a related compound utilized the Wallach triazene approach to achieve no carrier added labeling, which is a method that could potentially be adapted for the synthesis of the compound . These methods suggest that the synthesis of the target compound would likely be complex and require careful planning to ensure the correct stereochemistry.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as NMR, HRMS, and X-ray crystallography . These techniques have revealed details such as the presence of intermolecular hydrogen bonds and the cis configuration of substituents . For the compound of interest, similar analytical techniques would likely be employed to determine its absolute configuration and to understand the spatial arrangement of its functional groups.

Chemical Reactions Analysis

The chemical reactivity of similar bicyclic compounds includes reactions such as catalytic hydrogenation and reactions with Grignard reagents . These reactions can lead to a variety of products depending on the reaction conditions and the specific substituents present on the bicyclic scaffold. The compound , with its triazolyl and methylthiophenyl groups, would likely exhibit its own unique reactivity patterns, which could be explored through experimental studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of a triazolyl group could confer certain electronic properties, while the bicyclic structure might impact its physical stability and solubility. The related compounds have been used in the context of radiopharmaceuticals and as chemzymes for catalysis , indicating that the compound might also find applications in these areas. The specific properties would need to be determined through empirical studies, including solubility tests, melting point determination, and assessments of reactivity.

Scientific Research Applications

Antipsychotic Potential

A study explored the antipsychotic-like activity of a potent muscarinic receptor ligand, demonstrating partial agonist effects at muscarinic M2 and M4 receptors and antagonist effects at M1, M3, and M5 receptors. This compound inhibited various psychotropic-induced behaviors without inducing common antipsychotic side effects like catalepsy or tremor, suggesting its potential in treating conditions like schizophrenia through muscarinic receptor partial agonism (Bymaster et al., 1998).

Metabolic Pathways

Research on gliclazide, a compound with structural similarities, revealed its metabolism into several metabolites through oxidation and hydroxylation processes, highlighting the complexity of metabolic pathways for such chemical entities. This study suggests potential metabolic considerations for 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one in human subjects (Oida et al., 1985).

Environmental Impact Assessment

A study assessing environmental phenols in pregnant women provides a framework for evaluating environmental exposure and its effects on human health. Although this research focused on different phenolic compounds, it underscores the importance of assessing the environmental and health impacts of various chemical compounds, including 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one (Mortensen et al., 2014).

Neurological Implications

Exploration of dopamine transporter imaging in patients with akinetic mutism due to cerebral arterial infarct illustrated the potential neurological implications of compounds affecting the dopaminergic system. This research could inform the understanding of neurological effects or applications of 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one (Yang et al., 2007).

Pharmacokinetic Studies

Ticagrelor's pharmacokinetic, metabolism, and excretion study offers insights into the processes that similar compounds, including 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one, might undergo in the body. Understanding these pharmacokinetic properties is crucial for assessing the drug's efficacy and safety profile (Teng et al., 2010).

properties

IUPAC Name

3-(3-methylthiophen-2-yl)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-12-6-7-23-16(12)4-5-17(22)21-13-2-3-14(21)9-15(8-13)20-11-18-10-19-20/h6-7,10-11,13-15H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYJHQSZXUOTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)N2C3CCC2CC(C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one

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